(2-Methyloxazol-5-yl)methanol is an organic compound characterized by the presence of a methanol group attached to a 2-methyloxazole ring. Its chemical formula is and it has a molecular weight of approximately 113.12 g/mol. This compound is classified under oxazole derivatives, which are five-membered heterocycles containing nitrogen and oxygen atoms. The compound is identified by the CAS number 1065073-48-4 and has potential applications in medicinal chemistry and material science.
The synthesis of (2-Methyloxazol-5-yl)methanol can be achieved through several methods, including:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. For instance, the use of lithium aluminum hydride necessitates an inert atmosphere to prevent moisture interference, while sodium borohydride can be utilized in methanol to facilitate the reduction process effectively.
The compound has a boiling point that remains unspecified in available literature, but it is soluble in polar solvents due to its hydroxyl group. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for characterizing this compound.
(2-Methyloxazol-5-yl)methanol can participate in various chemical reactions:
For oxidation reactions, potassium permanganate is typically used in acidic conditions, while reductions may utilize sodium borohydride in methanol or lithium aluminum hydride in ether. Substitutions often require specific nucleophiles depending on the desired product.
The mechanism of action for (2-Methyloxazol-5-yl)methanol largely depends on its interactions with biological targets, particularly enzymes. Preliminary studies suggest that this compound may inhibit certain enzyme activities, potentially leading to applications in drug development.
The proposed mechanism involves binding to active sites on target enzymes, thereby altering their activity. This interaction could inhibit enzyme function, which is crucial for various metabolic pathways.
Quantitative data regarding inhibition rates and binding affinities are still under investigation, but preliminary findings indicate promising results for therapeutic applications.
Relevant data such as boiling points remain unspecified but are critical for practical applications.
(2-Methyloxazol-5-yl)methanol has diverse applications across scientific fields:
Chemoenzymatic pathways enable efficient synthesis of chiral oxazole derivatives, leveraging biocatalysts for stereoselective transformations. Baker’s yeast (Saccharomyces cerevisiae) reduces 1-heteroarylethanones to enantiomerically enriched alcohols (>98% ee) under mild aqueous conditions. For example, (2-methyloxazol-5-yl)methanol derivatives are synthesized via asymmetric bioreduction of ketone precursors, followed by Mitsunobu reactions to install diverse pharmacophores without racemization [7]. This approach achieves high regiospecificity for oxazole ring functionalization, as enzymatic active sites discriminate between sterically similar positions. Key advantages include:
Table 1: Biocatalytic Efficiency in Oxazole Derivative Synthesis
Biocatalyst | Substrate | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Baker’s yeast | 1-(Oxazol-5-yl)ethanone | 85 | 98 | [7] |
Aspergillus terreus | Fluorophenyl-ethanone | 78 | 95 | [2] |
Lipase PS (Burkholderia) | Cyanohydrin intermediates | 94 | 96 | [2] |
Dynamic kinetic resolution (DKR) synergizes enzymatic resolution with in situ racemization, converting racemic oxazolyl alcohols to single enantiomers in >90% yield. Ruthenium catalysts (e.g., Shvo’s catalyst) racemize stereocenters at 60–80°C, while immobilized lipases (Pseudomonas cepacia) selectively acylates the (R)-enantiomer. For (2-methyloxazol-5-yl)methanol precursors, this tandem process achieves near-quantitative yields when paired with Amberlite OH⁻ resin, which accelerates substrate racemization [2]. Critical parameters include:
Transition metal catalysis enables C–H activation and cross-coupling at the C4 position of oxazole rings. Palladium/copper bimetallic systems catalyze Sonogashira couplings between (2-methyloxazol-5-yl)methanol derivatives and aryl halides, installing alkynyl groups with 70–92% efficiency. Meanwhile, N-heterocyclic carbene (NHC) ligands enhance regioselectivity in Negishi couplings. For hydroxymethyl-functionalized oxazoles, Pd/Cu catalysis in DMF at 80°C achieves full conversion in <4 hours [10].
Enzyme-mediated adenylation proves equally vital for amide bond formation. NIS synthetases (e.g., DesD from Streptomyces coelicolor) catalyze iterative condensation of hydroxamate precursors, forming macrocyclic siderophores. Applied to oxazole amino acids, this affords peptide-oxazole hybrids with kcat/KM values exceeding 10,200 M⁻¹s⁻¹ [10].
Table 2: Catalytic Performance in Oxazole Functionalization
Catalyst System | Reaction Type | Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
PdCl₂/CuI/PPh₃ | Sonogashira coupling | 92 | 23 |
RuPhos-Pd-G3 | Suzuki-Miyaura | 88 | 18 |
DesD NIS synthetase | Amide bond formation | 95* | 7.35 s⁻¹ (kcat) |
Enzymatic conversion based on ITC calorimetry* [10]
Solid-supported synthesis expedites the generation of oxazole-based drug candidates. Wang resin-bound 4-methylthiazole-5-carboxylic acids undergo coupling with amidoximes, forming 3-(4-methyl-2-arylthiazol-5-yl)-5-aryl-1,2,4-oxadiazoles after cyclative cleavage. These hybrids exhibit nanomolar cytotoxicity against breast cancer lines (MCF-7 GI50 = 0.6 μM) and antifungal activity (Candida albicans MIC = 8 μg/mL). Key advancements include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3